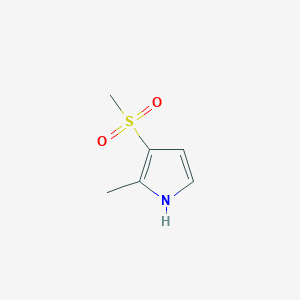
(2-Bromopyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a hydroxymethyl group at the fourth position of the pyrimidine ring makes this compound unique. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyrimidine with formaldehyde in the presence of a base to yield (2-Bromopyrimidin-4-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by hydroxymethylation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form pyrimidine derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-bromopyrimidine-4-carboxylic acid.
Reduction: Formation of pyrimidin-4-ylmethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromopyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Bromopyrimidin-4-yl)methanol is primarily related to its ability to undergo various chemical transformations. The bromine atom and hydroxymethyl group provide reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromopyrimidin-2-yl)methanol: Similar structure but with the bromine atom at the fifth position.
(4-Bromopyridin-2-yl)methanol: Pyridine derivative with a similar substitution pattern.
(2-Chloropyrimidin-4-yl)methanol: Chlorine atom instead of bromine.
Uniqueness
(2-Bromopyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse chemical transformations. Its ability to serve as a versatile intermediate in the synthesis of various organic compounds highlights its importance in research and development.
Eigenschaften
Molekularformel |
C5H5BrN2O |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
(2-bromopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 |
InChI-Schlüssel |
KTXBMAOORFSWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


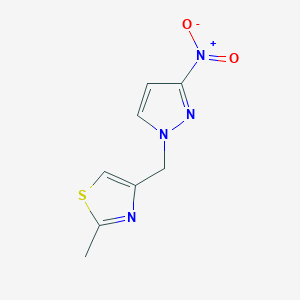
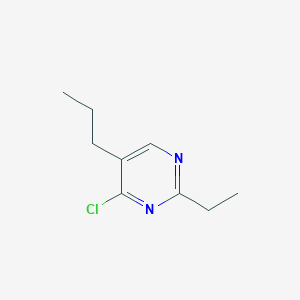

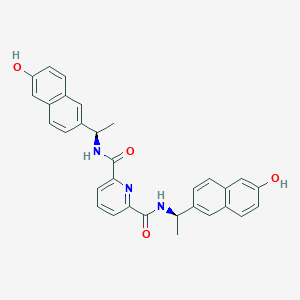

![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
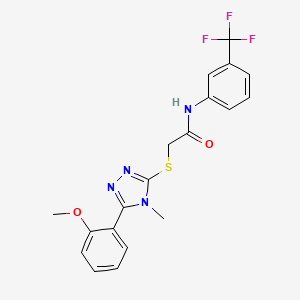
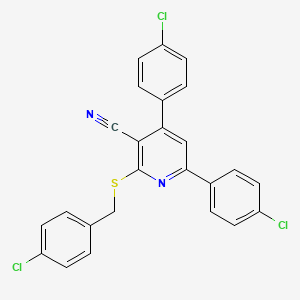
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


